(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxybenzylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Introduction of the Methoxybenzylamino Group: This step involves the reaction of the boronic acid intermediate with 4-methoxybenzylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In the case of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site serine or threonine residue of the enzyme, thereby inhibiting its activity. This interaction is crucial in the design of protease inhibitors.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.
(4-Methoxycarbonylphenyl)boronic acid: Similar structure but has a methoxycarbonyl group instead of the amino group.
Uniqueness
(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and methoxybenzylamino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
[4-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO3/c1-20-15-8-4-13(5-9-15)11-17-10-12-2-6-14(7-3-12)16(18)19/h2-9,17-19H,10-11H2,1H3 |
InChI Key |
WGLDBLOMJQNFRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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